molecular formula C10H19NOSSi B8350533 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole CAS No. 875548-61-1

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole

Cat. No.: B8350533
CAS No.: 875548-61-1
M. Wt: 229.42 g/mol
InChI Key: NUCBALCOZQJHMR-UHFFFAOYSA-N
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Description

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole is an organosilicon compound that features a thiazole ring substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group

Properties

CAS No.

875548-61-1

Molecular Formula

C10H19NOSSi

Molecular Weight

229.42 g/mol

IUPAC Name

tert-butyl-dimethyl-(1,3-thiazol-4-ylmethoxy)silane

InChI

InChI=1S/C10H19NOSSi/c1-10(2,3)14(4,5)12-6-9-7-13-8-11-9/h7-8H,6H2,1-5H3

InChI Key

NUCBALCOZQJHMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CSC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole typically involves the protection of a hydroxymethyl group with a tert-butyldimethylsilyl (TBDMS) group. The general synthetic route can be summarized as follows:

    Starting Material: The synthesis begins with a thiazole derivative containing a hydroxymethyl group.

    Protection Step: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole can undergo various chemical reactions, including:

    Deprotection: The TBDMS group can be removed under acidic or fluoride ion conditions to yield the free hydroxymethyl thiazole.

    Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used for deprotection.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

    Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Deprotection: Yields the free hydroxymethyl thiazole.

    Substitution: Depending on the substituents, various substituted thiazoles can be formed.

    Oxidation: Can yield aldehydes or carboxylic acids.

    Reduction: Can yield alcohols or other reduced derivatives.

Scientific Research Applications

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science:

    Biological Studies: Can be used in the synthesis of biologically active compounds for medicinal chemistry research.

    Industrial Applications: Potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole depends on its specific application. In organic synthesis, the TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxymethyl site. The thiazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole is unique due to its combination of a thiazole ring and a TBDMS-protected hydroxymethyl group. This combination allows for selective reactions and protection strategies in organic synthesis, making it a versatile intermediate.

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